2-Ethoxy-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone
Description
This compound features a bicyclic hexahydropyrrolo[3,4-c]pyrrolidine core (3aR,6aS stereochemistry) substituted with an ethoxy group and an ethanone moiety. The pyrrolo-pyrrolidine scaffold is a rigid bicyclic structure that enhances binding affinity to biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes, by restricting conformational flexibility . The ethoxy group may improve solubility compared to purely lipophilic substituents, while the ketone enables further derivatization via nucleophilic addition or reduction.
Properties
IUPAC Name |
1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-7-10(13)12-5-8-3-11-4-9(8)6-12/h8-9,11H,2-7H2,1H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONMKWWWCIQXMJ-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC2CNCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC(=O)N1C[C@H]2CNC[C@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves the following steps:
Formation of the hexahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the ethanone group: This step often involves the use of ethylating agents such as ethyl iodide in the presence of a base.
Final functionalization: The ethoxy group is introduced via an etherification reaction, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group, forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
2-Ethoxy-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
The following compounds share the hexahydropyrrolo[3,4-c]pyrrolidine core but differ in substituents, leading to variations in physicochemical properties, synthesis, and pharmacological activity.
Structural Analogs and Their Properties
Key Findings
Pharmacological Activity
- Autotaxin Inhibition : The trifluoromethylphenyl-pyrimidine analog (MW 427.40) demonstrates potent inhibition of Autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, with an IC₅₀ of 9.86 nM . This highlights the importance of electron-withdrawing groups (e.g., CF₃) and aromatic heterocycles in enhancing target engagement.
- Seltorexant : As a dual orexin receptor antagonist, its 4,6-dimethylpyrimidin-2-yl and triazolylphenyl groups are critical for blocking orexin-mediated wakefulness pathways .
Solubility and Bioavailability
Biological Activity
2-Ethoxy-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound has a unique bicyclic structure that contributes to its biological activity. Its molecular formula is , and it features an ethoxy group which may enhance its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have suggested that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and tumor progression. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX), leading to reduced prostaglandin synthesis.
- Cell Signaling Modulation : It appears to affect pathways related to cell survival and apoptosis, particularly in cancer cells.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Effect Observed | Concentration Used |
|---|---|---|---|
| Study 1 | Anti-inflammatory | Reduced TNF-α levels | 10 µg/mL |
| Study 2 | Cytotoxicity | Induced apoptosis | 100 µg/mL |
| Study 3 | Antitumor activity | Inhibited tumor growth | 50 µg/mL |
Case Studies
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Anti-inflammatory Effects
- In a study examining the anti-inflammatory properties, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The results indicated a dose-dependent response with notable effects at concentrations as low as 10 µg/mL.
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Cytotoxicity in Cancer Cells
- A cytotoxicity assay performed on various cancer cell lines revealed that the compound induced apoptosis at higher concentrations (100 µg/mL). The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.
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Tumor Growth Inhibition
- In vivo studies using xenograft models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of the tumor microenvironment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
